

In-depth Technical Guide: Physicochemical Properties of 4-(2-amino-4-thiazolyl)phenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-(2-amino-4-thiazolyl)phenol**

Cat. No.: **B188846**

[Get Quote](#)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known and predicted physicochemical properties of **4-(2-amino-4-thiazolyl)phenol**, a key building block in medicinal chemistry. Due to a lack of extensive, publicly available experimental data, this document focuses on providing robust, detailed experimental protocols for the determination of its aqueous solubility and acid dissociation constants (pKa). Furthermore, it includes predicted values for these parameters to guide initial experimental design. This guide also visualizes a general synthesis pathway and a typical drug discovery workflow where this compound serves as a crucial starting material, offering a comprehensive resource for researchers in drug development.

Introduction

4-(2-amino-4-thiazolyl)phenol is a heterocyclic compound incorporating a phenol, an amine, and a thiazole ring. This unique combination of functional groups makes it a versatile scaffold in the synthesis of various biologically active molecules. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The phenolic and amino moieties provide sites for further chemical modification and play a crucial role in the molecule's interaction with biological targets. An accurate understanding of its solubility and pKa is fundamental for its application in drug design, formulation development, and pharmacokinetic studies.

Physicochemical Data

Comprehensive experimental data for **4-(2-amino-4-thiazolyl)phenol** is not readily available in the peer-reviewed literature. The following table summarizes the available computed and predicted data.

Property	Value	Source	Notes
Molecular Formula	C ₉ H ₈ N ₂ OS	PubChem[1]	-
Molecular Weight	192.24 g/mol	PubChem[1]	-
Appearance	White to off-white solid	ChemicalBook[2]	-
Boiling Point	417.8 ± 20.0 °C	ChemicalBook[2]	Predicted
Density	1.391 ± 0.06 g/cm ³	ChemicalBook[2]	Predicted
pKa	8.79 ± 0.15	ChemicalBook[2]	Predicted
Solubility	Data not available	-	Experimental determination is recommended.

Experimental Protocols

Given the absence of definitive experimental data, the following sections provide detailed, best-practice methodologies for the determination of solubility and pKa of **4-(2-amino-4-thiazolyl)phenol**.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Apparatus and Reagents:

- **4-(2-amino-4-thiazolyl)phenol** (crystalline solid)
- Purified water (e.g., Milli-Q or equivalent)
- pH buffers (pH 1.2, 4.5, 6.8, and 7.4)
- Glass vials with screw caps
- Constant temperature shaker bath
- Centrifuge
- Analytical balance
- UV-Vis spectrophotometer or HPLC system
- Syringes and filters (e.g., 0.22 μ m PVDF)

Procedure:

- Preparation: Add an excess amount of **4-(2-amino-4-thiazolyl)phenol** to several vials containing a known volume of the desired aqueous medium (e.g., 10 mL of pH 7.4 buffer). The excess solid should be visually apparent.
- Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.
- Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the pellet, it is advisable to take the sample from the upper portion of the supernatant. Immediately filter the aliquot through a 0.22 μ m syringe filter. Dilute the filtrate

with a known volume of the solvent to a concentration within the linear range of the analytical method.

- Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry at the λ_{max} of the compound or by HPLC with a suitable detector.
- Calculation: Calculate the solubility of **4-(2-amino-4-thiazolyl)phenol** in the selected medium, taking into account the dilution factor. The experiment should be performed in triplicate.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of ionizable compounds by measuring the pH of a solution as a function of the volume of added titrant.

Principle: The compound is dissolved in a suitable solvent (or co-solvent system for poorly soluble compounds) and titrated with a strong acid or base. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Apparatus and Reagents:

- **4-(2-amino-4-thiazolyl)phenol**
- Standardized 0.1 M hydrochloric acid (HCl)
- Standardized 0.1 M sodium hydroxide (NaOH)
- Potassium chloride (KCl) for maintaining constant ionic strength
- Methanol or other suitable co-solvent
- Calibrated pH meter with a combination electrode
- Automatic titrator or a burette
- Magnetic stirrer and stir bar

- Thermostated reaction vessel

Procedure:

- Sample Preparation: Accurately weigh a known amount of **4-(2-amino-4-thiazolyl)phenol** and dissolve it in a known volume of a co-solvent/water mixture (e.g., 50:50 methanol:water) to a final concentration of approximately 1 mM. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).
- Titration Setup: Place the solution in a thermostated vessel at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and the tip of the burette into the solution. Stir the solution gently.
- Titration:
 - To determine the pKa of the phenolic hydroxyl group (acidic), titrate the solution with standardized NaOH.
 - To determine the pKa of the amino group (basic), first, acidify the solution with a known excess of standardized HCl and then back-titrate with standardized NaOH.
- Data Acquisition: Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
- Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa value(s) can be determined from the pH at the half-equivalence point(s). The equivalence points can be identified from the inflection points of the titration curve, often visualized more clearly by plotting the first or second derivative of the curve.

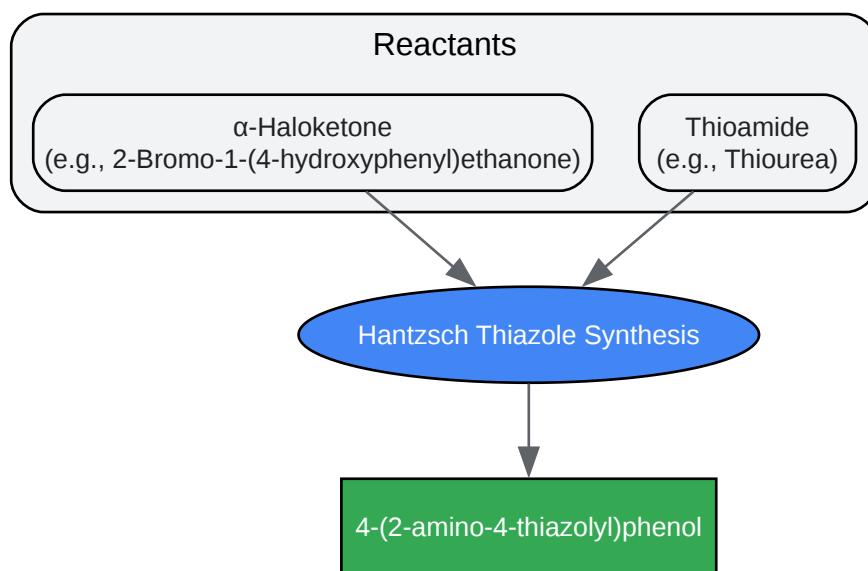
pKa Determination (UV-Vis Spectrophotometry)

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa is determined by fitting the absorbance data to the Henderson-Hasselbalch equation.

Apparatus and Reagents:

- **4-(2-amino-4-thiazolyl)phenol**
- A series of buffers covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength.
- UV-Vis spectrophotometer
- Quartz cuvettes
- Calibrated pH meter

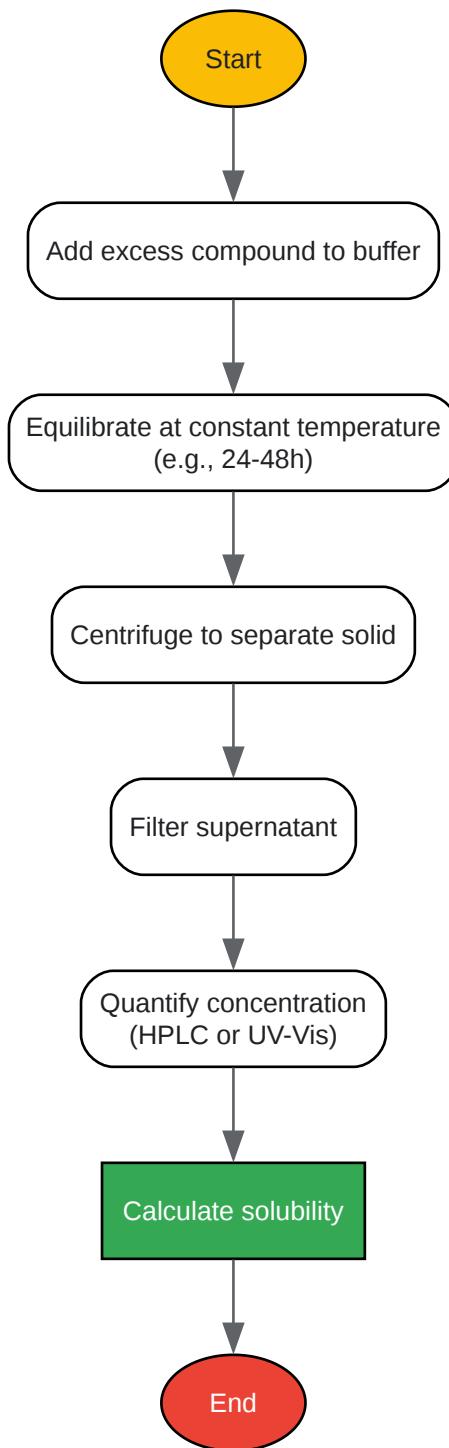

Procedure:

- Preparation of Solutions: Prepare a stock solution of **4-(2-amino-4-thiazolyl)phenol** in a suitable solvent (e.g., methanol). Prepare a series of buffered aqueous solutions with known pH values.
- Spectral Measurement: Add a small, constant volume of the stock solution to each buffered solution to achieve the same final concentration. Record the UV-Vis spectrum (e.g., from 200-400 nm) for each solution.
- Data Analysis: Identify the wavelength(s) where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve can be fitted to the appropriate equation derived from the Beer-Lambert law and the Henderson-Hasselbalch equation to determine the pKa. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.[\[3\]](#)

Mandatory Visualizations

Synthesis Pathway

The synthesis of **4-(2-amino-4-thiazolyl)phenol** and its derivatives often follows the Hantzsch thiazole synthesis. This involves the reaction of an α -haloketone with a thioamide.

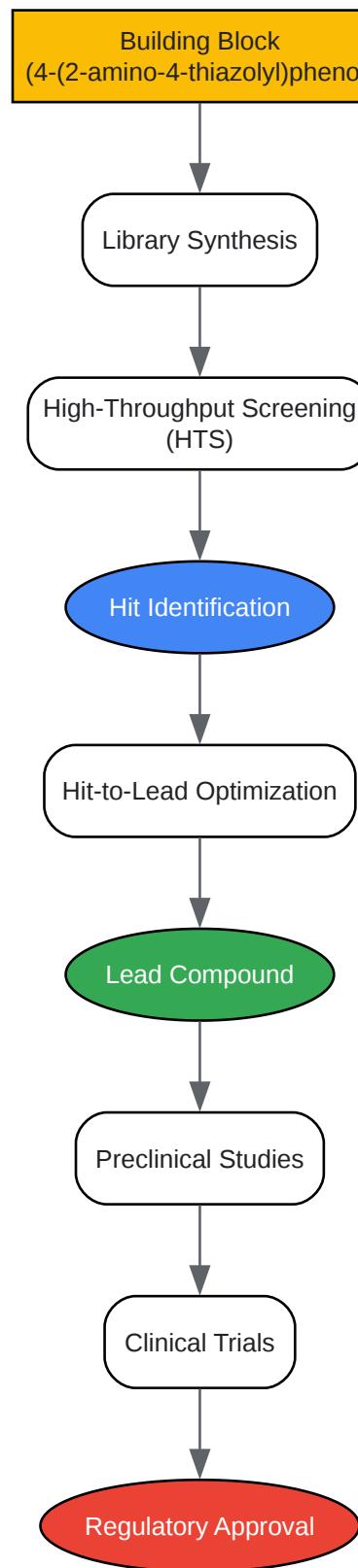


[Click to download full resolution via product page](#)

Caption: Hantzsch synthesis of **4-(2-amino-4-thiazoyl)phenol**.

Experimental Workflow: Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the aqueous solubility of **4-(2-amino-4-thiazoyl)phenol** using the shake-flask method.



[Click to download full resolution via product page](#)

Caption: Workflow for solubility determination.

Logical Relationship: Drug Discovery Process

This diagram outlines a simplified, typical workflow in drug discovery, starting from a building block like **4-(2-amino-4-thiazolyl)phenol**.

[Click to download full resolution via product page](#)

Caption: Simplified drug discovery workflow.

Conclusion

While experimental data on the solubility and pKa of **4-(2-amino-4-thiazolyl)phenol** are currently lacking in the public domain, this technical guide provides the necessary framework for researchers to determine these critical parameters. The detailed experimental protocols for the shake-flask and titration methods offer a clear path to generating reliable data. The inclusion of predicted values serves as a useful starting point for experimental design. The visualized synthesis and drug discovery workflows place this important molecule in the broader context of pharmaceutical research, underscoring its potential as a valuable scaffold for the development of new therapeutic agents. It is recommended that experimental determination of the properties outlined herein be undertaken to facilitate the progression of research involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(2-Amino-1,3-thiazol-4-yl)phenol | C9H8N2OS | CID 346926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(2-AMINO-THIAZOL-4-YL)-PHENOL | 57634-55-6 [chemicalbook.com]
- 3. Predicting the Solubility of Amino Acids and Peptides with the SAFT- γ Mie Approach: Neutral and Charged Models - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide: Physicochemical Properties of 4-(2-amino-4-thiazolyl)phenol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b188846#solubility-and-pka-value-of-4-2-amino-4-thiazolyl-phenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com